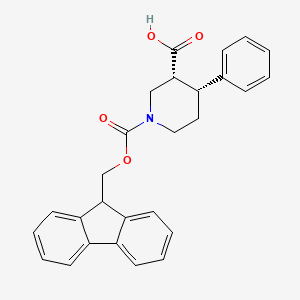
Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C27H25NO4 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (Fmoc-cis-DL-4-PPCA) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into the biological activity of Fmoc-cis-DL-4-PPCA, exploring its mechanisms, effects, and applications based on available research findings.
Chemical Structure and Properties
Fmoc-cis-DL-4-PPCA belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group in peptide synthesis, enhancing the compound's utility in drug development.
Research indicates that piperidine derivatives, including Fmoc-cis-DL-4-PPCA, interact with various biological targets:
- Receptor Modulation : Piperidine compounds can act on multiple receptors, including neurotransmitter receptors and ion channels. For instance, studies have shown that piperidine derivatives can modulate GABAergic and dopaminergic systems, which are crucial in treating neurological disorders .
- Enzyme Inhibition : Fmoc-cis-DL-4-PPCA may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered pharmacokinetics of co-administered drugs, enhancing therapeutic efficacy or reducing toxicity .
- Antimicrobial Activity : Some studies suggest that piperidine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .
Biological Activity Spectrum
The biological activity spectrum of Fmoc-cis-DL-4-PPCA has been evaluated using in silico methods, which predict the potential interactions with various biological targets. The findings indicate a wide range of possible activities:
| Biological Activity | Target | Potential Applications |
|---|---|---|
| Antimicrobial | Bacterial cell membranes | Treatment of bacterial infections |
| Analgesic | Pain receptors | Pain management |
| Antidepressant | Serotonin receptors | Treatment of depression |
| Anticancer | Tumor growth pathways | Cancer therapy |
| Neuroprotective | Neurotransmitter systems | Treatment of neurodegenerative diseases |
Case Study 1: Neuroprotective Effects
A study published in 2022 evaluated the neuroprotective effects of piperidine derivatives in a mouse model of Alzheimer's disease. The results indicated that compounds similar to Fmoc-cis-DL-4-PPCA significantly improved cognitive function and reduced amyloid-beta plaque formation . This suggests potential applications in treating neurodegenerative conditions.
Case Study 2: Antimicrobial Efficacy
In a recent study assessing the antimicrobial efficacy of various piperidine derivatives, Fmoc-cis-DL-4-PPCA demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, indicating its potential as a lead compound for antibiotic development .
Properties
IUPAC Name |
(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)24-16-28(15-14-19(24)18-8-2-1-3-9-18)27(31)32-17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQJCYXNLDUARS-CYFREDJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














